4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound belonging to the class of 1,2,4-oxadiazole derivatives. It features a chlorinated aniline structure and a cyclopentyl group attached to the oxadiazole ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis and characterization of 4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline can be traced back to various studies focusing on oxadiazole derivatives, which are known for their biological activities. Research articles and patent literature provide insights into its synthesis methods and applications in drug discovery .
This compound can be classified as:
The synthesis of 4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline typically involves the following steps:
The reaction conditions often include solvent systems like dimethyl sulfoxide or toluene, and catalysts such as p-toluenesulfonic acid may be utilized to facilitate the reaction. The progress is monitored using techniques like thin-layer chromatography.
Key structural data include:
4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline can participate in several chemical reactions:
Reactions are typically carried out under inert atmospheres (e.g., nitrogen) to prevent oxidation and degradation of sensitive functional groups.
The mechanism of action for compounds like 4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline often involves:
Biological evaluations indicate that this compound may possess significant activity against various cancer cell lines and bacterial strains.
This compound exemplifies the versatility of 1,2,4-oxadiazole derivatives in medicinal chemistry and materials science, highlighting its potential for further research and application development.
The medicinal exploration of 1,2,4-oxadiazole heterocycles began significantly later than their initial discovery. First synthesized in 1884 by Tiemann and Krüger, these compounds were originally classified as "azoximes" or "furo[ab]diazoles" and received minimal pharmacological attention for nearly eight decades [1]. The landscape changed in the 1940s when systematic investigations into their biological activities commenced, culminating in the 1960s introduction of Oxolamine as the first commercially available drug containing a 1,2,4-oxadiazole core, marketed as a cough suppressant [1] [3]. This breakthrough established the 1,2,4-oxadiazole motif as a viable pharmacophore, catalyzing extensive research that led to multiple FDA-approved drugs over subsequent decades.
Table 1: Historical Milestones in 1,2,4-Oxadiazole-Based Drug Development
Compound Name | Year Introduced/Reported | Primary Therapeutic Indication | Structural Significance |
---|---|---|---|
Oxolamine | 1960s | Cough Suppression | First-in-class 1,2,4-oxadiazole drug |
Prenoxdiazine | 1970s | Antitussive | Structural optimization of Oxolamine |
Fasiplon | 1990s | Anxiolytic | Non-benzodiazepine scaffold |
Ataluren | 2010s | Duchenne Muscular Dystrophy | Nonsense mutation read-through agent |
Phidianidine A/B* | 2011 | CNS Modulation (DAT inhibition) | First natural products with 1,2,4-oxadiazole core |
Naturally occurring compounds isolated from *Phidiana militaris [1] [4]
The isolation of Phidianidine A and B in 2011 from the sea slug Phidiana militaris represented a pivotal discovery, being the first identified natural products containing a 1,2,4-oxadiazole moiety [1] [4]. These alkaloids demonstrated selective inhibition of the dopamine transporter (DAT) and partial agonism at μ-opioid receptors, highlighting the scaffold's potential for central nervous system (CNS) targeting without significant cytotoxicity [1] [9]. Concurrently, interest in 1,2,4-oxadiazoles surged, with scientific publications doubling over the past fifteen years, reflecting their growing importance in drug discovery pipelines across diverse therapeutic areas including oncology, infectious diseases, and neurodegeneration [1] [3] .
The 1,2,4-oxadiazole ring serves as a privileged bioisostere in medicinal chemistry, primarily functioning as a metabolically stable replacement for ester and amide functionalities. This strategic substitution addresses the hydrolytic instability and metabolic vulnerability often limiting the pharmacokinetic profiles of compounds containing these traditional carbonyl groups [1] [5]. The bioisosteric equivalence arises from the heterocycle's electronic distribution and spatial geometry, enabling it to mimic the hydrogen-bonding patterns and dipole moments of carboxyester (–COOR) and carboxamide (–CONHR) groups while offering superior resistance to enzymatic degradation [5].
Table 2: Physicochemical and Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Carboxyester/Carboxamide
Property | Ester/Amide | 1,2,4-Oxadiazole Bioisostere | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | Low (pH-sensitive) | High | Enhanced metabolic stability, prolonged half-life |
Hydrogen Bond Capacity | Acceptor/Donor (amide NH) | Acceptor (N, O atoms) | Maintains target binding interactions |
Dipole Moment | ~1.5-1.8 D (ester) | ~3.5-4.8 D | Improved binding to polar enzyme pockets |
LogP (Typical) | Variable (often lower) | Moderately increased | Enhanced membrane permeability |
Metabolic Vulnerability | High (esterases, amidases) | Low | Reduced first-pass metabolism, improved bioavailability |
This enhanced stability translates directly into improved drug-like properties. For instance, in Alzheimer's disease therapeutics, 1,2,4-oxadiazole derivatives designed as acetylcholinesterase (AChE) inhibitors consistently exhibit lower IC50 values (e.g., 0.00098–0.07920 µM) compared to the reference drug donepezil (IC50 = 0.12297 µM), attributable partly to their resistance to hydrolysis within the enzymatic environment [5]. Similarly, SwissADME predictions for novel anti-leishmanial 1,2,4-oxadiazoles (Ox1-Ox7) confirm favorable physicochemical profiles, including molecular weights ≤326.35 g/mol, LogP values <5, and topological polar surface areas (TPSA) conducive to oral absorption – properties aligning with Lipinski’s and Veber’s rules for drug-likeness . The strategic incorporation of the 1,2,4-oxadiazole ring thus enables medicinal chemists to fine-tune critical parameters: metabolic stability, membrane permeability, and target engagement efficiency.
Aniline derivatives, characterized by an aromatic amine group (–NH2) attached to a benzene ring, serve as versatile building blocks in medicinal chemistry. Their significance stems from two key attributes: the electron-donating amine group enhances ring reactivity toward electrophilic substitution, facilitating further derivatization, and the amine itself acts as a hydrogen-bond donor/acceptor, enabling critical interactions with biological targets [10]. When integrated with 1,2,4-oxadiazole heterocycles, aniline moieties generate conjugated systems with distinct electronic profiles and spatial orientations that profoundly influence bioactivity.
The compound 4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline (CAS: 1182447-14-8) exemplifies this strategic integration. Its structure contains two pharmacophoric elements: the electron-rich aniline and the 3-cyclopentyl-1,2,4-oxadiazole heterocycle. The ortho-substituted chlorine atom introduces steric hindrance and electronic effects that likely influence the molecule's overall conformation and dipole moment [2] [6]. This specific substitution pattern – halogenated aniline coupled with an alicyclic 1,2,4-oxadiazole – is reminiscent of bioactive templates like 2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline (CAS: 1339515-32-0), which shares structural features conducive to target binding [6].
In antitumor applications, derivatives such as 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione (IC50 ≈ 9.4 µM across 11 cell lines) demonstrate how the aniline-linked 1,2,4-oxadiazole core enables potent bioactivity [4] [9]. Similarly, anti-leishmanial studies highlight Ox1 (a cyclohexyl-linked oxadiazole-aniline derivative) as a lead compound, exhibiting high selectivity against Leishmania infantum promastigotes (Selectivity Index = 18.7) and amastigotes (Selectivity Index = 61.7) compared to mammalian macrophages . The aniline nitrogen facilitates hydrogen bonding with enzyme residues (e.g., CYP51 in Leishmania), while the oxadiazole ring enhances membrane penetration, collectively contributing to target specificity and efficacy.
Table 3: Bioactive Aniline-Containing 1,2,4-Oxadiazole Derivatives and Their Applications
Compound Structure | CAS Number | Reported Bioactivity | Key Structural Features |
---|---|---|---|
4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline | N/A | Synthetic intermediate for antitumor agents | Unsubstituted aniline, tert-butyl oxadiazole |
4-Chloro-2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)aniline | 1182447-14-8 | Medicinal chemistry intermediate (undisclosed biological use) | Ortho-chloro aniline, cyclopentyl oxadiazole |
2-Chloro-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline | 1339515-32-0 | Research compound | Meta-chloro aniline, cyclopropyl oxadiazole |
Ox1 (Cyclohexyl-oxadiazole linked to aniline) | N/A | Anti-leishmanial (L. infantum CYP51 binding) | Cyclohexyl oxadiazole, modified aniline linker |
1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrole-2,5-dione | N/A | Antitumor (mean IC50 ~9.4 µM) | Aniline linked to maleimide, tert-butyl oxadiazole |
The synergistic combination of the aniline's electronic modulation capacity and the oxadiazole's metabolic stability creates a versatile pharmacophore platform. This design strategy enables the optimization of key drug discovery parameters: target affinity, selectivity, and pharmacokinetic behavior, positioning aniline-containing 1,2,4-oxadiazoles as critical scaffolds in modern medicinal chemistry.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1